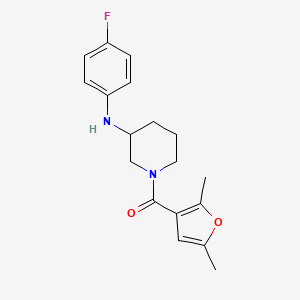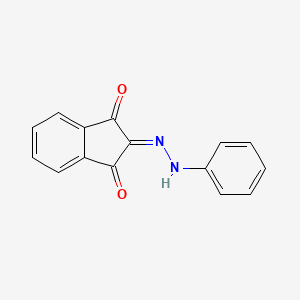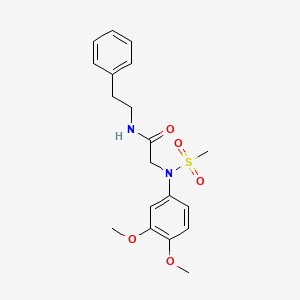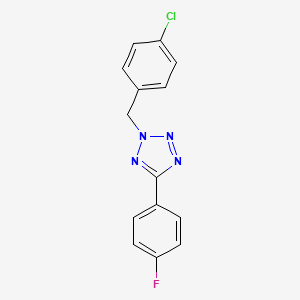![molecular formula C15H9BrCl2N2O2 B5039498 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes or receptors in the target organism.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-microbial activity against various pathogens. However, the biochemical and physiological effects of this compound are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for research on 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole. One area of interest is the development of new derivatives of this compound with enhanced biological activities. Another area of interest is the investigation of the mechanism of action of this compound and its potential targets in the target organism. Furthermore, the potential applications of this compound in material science and agriculture warrant further investigation.
Synthesemethoden
The synthesis of 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 4-bromo-2-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base to form 4-bromo-2-chlorophenyl 4-chlorobenzoate. This intermediate is then reacted with hydrazine hydrate to form the final product, 5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been evaluated for its anti-tumor, anti-inflammatory, and anti-microbial activities. In material science, it has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and photonics. In agriculture, it has been evaluated for its herbicidal and insecticidal activities.
Eigenschaften
IUPAC Name |
5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2O2/c16-10-3-6-13(12(18)7-10)21-8-14-19-15(20-22-14)9-1-4-11(17)5-2-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVWWMHROKRPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)COC3=C(C=C(C=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5039419.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)


![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
![N-(2-furylmethyl)-2-{3-[3-(2-methyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5039459.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)



![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)